molecular formula C7H12O2S B1356929 2-(Cyclopentylsulfanyl)acetic acid CAS No. 52363-14-1

2-(Cyclopentylsulfanyl)acetic acid

Cat. No. B1356929
CAS RN: 52363-14-1
M. Wt: 160.24 g/mol
InChI Key: AQBGEIPMIKWXMG-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)acetic acid is an organic compound with the CAS Number: 52363-14-1 . It has a molecular weight of 160.24 . The IUPAC name for this compound is (cyclopentylsulfanyl)acetic acid . It is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 2-(Cyclopentylsulfanyl)acetic acid is 1S/C7H12O2S/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) . This indicates that the compound has a cyclopentyl group attached to a sulfur atom, which is further connected to an acetic acid moiety.


Physical And Chemical Properties Analysis

2-(Cyclopentylsulfanyl)acetic acid is a liquid at room temperature . It has a molecular weight of 160.24 . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not available in the retrieved data.

Scientific Research Applications

Environmental Impact and Analysis

  • Artificial sweeteners like acesulfame and saccharin are emerging environmental contaminants. Acetic acid is a byproduct of acesulfame (ACE) ozonation, detected in water treatment plants (Lange, Scheurer, & Brauch, 2012).

Biochemical and Biotechnological Aspects

  • Acetic acid, a key compound in biotechnological processes, is produced by yeast metabolism and impacts microbial growth. Research on Saccharomyces cerevisiae and Zygosaccharomyces bailii has provided insights into their adaptation and tolerance mechanisms to acetic acid (Palma, Guerreiro, & Sá-Correia, 2018).
  • Synthesis of acetic acid from renewable CO2 is a significant advancement in synthetic chemistry. The efficient catalysis using Ru–Rh bimetallic catalysts represents progress in acetic acid production and CO2 transformation (Qian et al., 2016).

Analytical and Chemical Research

  • The artificial sweeteners cyclamate and acesulfame undergo oxidation during water treatment, producing acetic acid and other byproducts. Understanding their transformation is essential for assessing water quality (Scheurer et al., 2012).
  • Research on hydroxyphosphinylacetic acid, a chiral auxiliary compound, shows its potential as a chiral derivatizing agent for amines and alcohols, beneficial for analytical chemistry (Majewska, 2019).

Energy and Environmental Technology

  • Acetic acid's role in bio-oil reforming for hydrogen generation is critical. Understanding acetic acid steam reforming helps in developing effective catalysts and processes for bio-oil conversion (Zhang et al., 2018).
  • Methane oxidation to acetic acid, catalyzed by Pd2+ cations, demonstrates a method for acetic acid synthesis. Understanding the mechanism behind this reaction contributes to advancements in chemical synthesis (Zerella, Kahros, & Bell, 2006).

Health and Medical Research

  • The effects of acetic acid on light scattering from cells provide insights into its role in detecting precancerous lesions and improving diagnostic techniques (Marina, Sanders, & Mourant, 2012).

Miscellaneous Applications

  • The study on acetic acid production and its applications in the food industry highlights its versatility as a preservative, flavoring agent, and potential as an antimicrobial coating (Deshmukh & Manyar, 2020).

properties

IUPAC Name

2-cyclopentylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBGEIPMIKWXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577533
Record name (Cyclopentylsulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylsulfanyl)acetic acid

CAS RN

52363-14-1
Record name (Cyclopentylsulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 20% aqueous KOH (14.8 g, 52.8 mmol) was added to a solution of the product from Example 143A (8.89 g, 46.7 mmol) in EtOH (30 mL), and the resulting mixture was heated at reflux for 3 hours. The reaction solution was cooled to room temperature and concentrated under vacuum. The residue was diluted with water (20 mL) and CH2Cl2 (50 mL) and cooled in ice as 37% HCl (15 mL) was added gradually with good stirring (final pH˜2). The aqueous layer was separated and extracted with CH2Cl2 (50 mL) and the combined organic phase was washed with brine (30 mL), dried (Na2SO4), filtered, and concentrated under vacuum to provide the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 1.44-1.66 (m, 4H), 1.67-1.86 (m, 2H), 1.93-2.12 (m, 2H), 3.14-3.31 (m, 1H), 3.30 (s, 2H).
Name
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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